molecular formula C8H5Cl5 B1581909 1-(Dichloromethyl)-2-(trichloromethyl)benzene CAS No. 2741-57-3

1-(Dichloromethyl)-2-(trichloromethyl)benzene

Cat. No.: B1581909
CAS No.: 2741-57-3
M. Wt: 278.4 g/mol
InChI Key: UXMNSLMVCBBGCW-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-(trichloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two chloromethyl groups, one dichloromethyl (-CHCl2) and one trichloromethyl (-CCl3)

Scientific Research Applications

1-(Dichloromethyl)-2-(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-2-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of benzene with chlorinating agents such as chlorine gas in the presence of a catalyst like ferric chloride (FeCl3). The reaction conditions often include controlled temperature and illumination to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where benzene is treated with chlorine under specific conditions to ensure high yield and purity. The process may also involve purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-2-(trichloromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce methyl-substituted benzene derivatives .

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)-2-(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to changes in the activity of enzymes or the function of receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dichloromethyl)-2-(trichloromethyl)benzene is unique due to the presence of both dichloromethyl and trichloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

1-(dichloromethyl)-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNSLMVCBBGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181836
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-57-3
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(dichloromethyl)-2-(trichloromethyl)benzene
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Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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